1-Methylpiperidine-2-carboxylic acid
Overview
Description
1-Methylpiperidine-2-carboxylic acid (1-MPCA) is an important compound in the field of organic chemistry, having a wide range of applications in both scientific research and industrial processes. It is a versatile molecule that can be used as a building block for synthesizing various compounds and as a reagent for various chemical reactions. 1-MPCA has a unique structure, which makes it a valuable tool for scientific research and industrial applications.
Scientific Research Applications
Crystal and Molecular Structure Analysis : 1-Methylpiperidine-2-carboxylic acid, as part of N-methylpiperidine betaine, has been studied for its crystal structure. These studies reveal insights into molecular interactions, such as hydrogen bonding and conformational aspects of the piperidinium ring and carboxymethyl substituent, which are crucial in crystallography and molecular design (Dega-Szafran et al., 2004).
Antibacterial Applications : Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These studies demonstrate the potential of these compounds in developing new antibacterial agents, highlighting their significance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Spectroscopy and Chemical Analysis : The compound has been utilized in studies involving NMR spectroscopy to analyze chemical species in aqueous solutions. This application is essential in understanding chemical reactions and molecular interactions in various environments (Mcgregor et al., 2018).
Synthesis of Complex Organic Molecules : Research has focused on the synthesis of complex molecules using this compound. These studies are significant for the development of new pharmaceuticals and organic materials (Sivakumar et al., 2013).
Catalysis and Polymer Nanocomposites : The compound has been explored for its role in catalysis, specifically in the curing of polymer nanocomposites. This application is crucial in material science for developing new materials with enhanced properties (Jin et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
1-Methylpiperidine-2-carboxylic acid is a chemical compound used as a chiral building block in the pharmaceutical industry . It is a D -α-amino acid , which means it can interact with various biological targets that recognize or metabolize amino acids.
Mode of Action
As a D -α-amino acid , it may participate in protein synthesis or other biochemical processes involving amino acids
Biochemical Pathways
As a D -α-amino acid , it might be involved in various biochemical pathways where amino acids play a role. More research is required to identify the exact pathways it affects and their downstream effects.
Result of Action
As a D -α-amino acid , it may have various effects depending on its specific targets and the biochemical pathways it affects.
Action Environment
Like other chemical compounds, its action and stability might be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-Methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . These interactions are crucial in various biochemical pathways and reactions.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to be a metabolite in species such as Mus musculus (house mouse) and is present in feces . This indicates its involvement in metabolic processes and its potential impact on cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a D-α-amino acid, it participates in various biochemical pathways and reactions . Its ability to act as both a Bronsted base and acid further highlights its versatile role in molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. Studies have shown that it is a stable compound when stored at room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, in Mus musculus, it has been identified as a metabolite, suggesting its involvement in metabolic processes at varying concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a D-α-amino acid indicates its participation in amino acid metabolism and related biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. This distribution is crucial for its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
properties
IUPAC Name |
1-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLZWSRHTULGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328968 | |
Record name | 1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7730-87-2 | |
Record name | 1-Methyl-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7730-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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